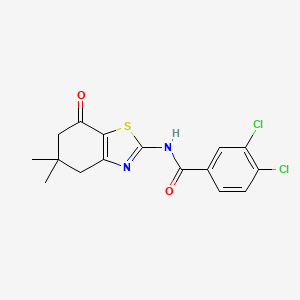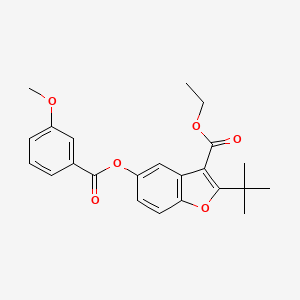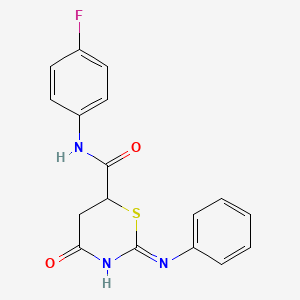
3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with isobenzofuran-1(3H)-one under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds.
Scientific Research Applications
3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent for treating diseases.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives, such as:
- 3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one
- 3-((4-fluorophenyl)amino)isobenzofuran-1(3H)-one
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring may confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H9ClFNO2 |
|---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9ClFNO2/c15-11-7-8(5-6-12(11)16)17-13-9-3-1-2-4-10(9)14(18)19-13/h1-7,13,17H |
InChI Key |
NBAXWLCBUCRAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603725.png)
![5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11603729.png)
![2-chloro-5-methylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B11603731.png)
![(2Z)-2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603736.png)
![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)acetamide](/img/structure/B11603752.png)
![4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B11603758.png)

![(7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603765.png)
![7-(3-ethoxypropyl)-6-imino-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603777.png)

![3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11603797.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11603802.png)

![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11603806.png)
